molecular formula C25H35ClN2O7S B1258426 Ethyl 4-((1R,4R)-4-(((2S)-2-hydroxy-3-(4-hydroxy-3-methanesulfonamidophenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride CAS No. 433212-21-6

Ethyl 4-((1R,4R)-4-(((2S)-2-hydroxy-3-(4-hydroxy-3-methanesulfonamidophenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride

Cat. No.: B1258426
CAS No.: 433212-21-6
M. Wt: 543.1 g/mol
InChI Key: VEZDPEGPNPRTOH-JSZWSAAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SAR-150640 is a small molecule drug developed by Sanofi SA. It is a selective agonist for the beta-3 adrenergic receptor, which plays a significant role in regulating various physiological processes. This compound has been primarily investigated for its potential therapeutic applications in urogenital diseases, particularly in the management of preterm labor .

Preparation Methods

The synthesis of SAR-150640 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to achieve the desired molecular structure .

Chemical Reactions Analysis

SAR-150640 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

SAR-150640 exerts its effects by selectively activating the beta-3 adrenergic receptor. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn triggers a cascade of intracellular signaling pathways. These pathways result in various physiological responses, including relaxation of the myometrium and inhibition of inflammatory processes .

Comparison with Similar Compounds

SAR-150640 is unique in its high selectivity and potency for the beta-3 adrenergic receptor compared to other similar compounds. Some of the similar compounds include:

SAR-150640 stands out due to its specific application in preventing preterm labor and its unique molecular structure that confers high selectivity for the beta-3 adrenergic receptor .

Properties

CAS No.

433212-21-6

Molecular Formula

C25H35ClN2O7S

Molecular Weight

543.1 g/mol

IUPAC Name

ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate;hydrochloride

InChI

InChI=1S/C25H34N2O7S.ClH/c1-3-33-25(30)19-6-4-17(5-7-19)18-8-10-20(11-9-18)26-15-21(28)16-34-22-12-13-24(29)23(14-22)27-35(2,31)32;/h4-7,12-14,18,20-21,26-29H,3,8-11,15-16H2,1-2H3;1H/t18?,20?,21-;/m0./s1

InChI Key

VEZDPEGPNPRTOH-JSZWSAAYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCC(CC2)NCC(COC3=CC(=C(C=C3)O)NS(=O)(=O)C)O.Cl

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCC(CC2)NC[C@@H](COC3=CC(=C(C=C3)O)NS(=O)(=O)C)O.Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCC(CC2)NCC(COC3=CC(=C(C=C3)O)NS(=O)(=O)C)O.Cl

Pictograms

Acute Toxic; Irritant

Synonyms

ethyl 4-(4-((2-hydroxy-3-(4-hydroxy-3-((methylsulfonyl)amino)phenoxy)propyl)amino)cyclohexyl)benzoate
SAR 150640
SAR-150640
SAR150640

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.